![molecular formula C12H11NO B13203729 6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)
6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is a spirocyclic compound characterized by a unique structural motif where an oxirane ring is fused to an indene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile typically involves multi-step reactions. One common method includes the reaction of indene derivatives with epoxides under basic conditions to form the spirocyclic oxirane structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in synthetic chemistry and drug development.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 6-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indene-1,2’-oxirane]: Lacks the methyl and carbonitrile groups, making it less versatile in chemical reactions.
6-Methyl-2,3-dihydrospiro[indene-1,4’-piperidine]: Contains a piperidine ring instead of an oxirane, leading to different chemical properties and applications.
Uniqueness
6-Methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carbonitrile is unique due to its combination of a spirocyclic oxirane ring and a nitrile group. This structural motif provides a balance of reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5-methylspiro[1,2-dihydroindene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H11NO/c1-8-2-3-9-4-5-12(10(9)6-8)11(7-13)14-12/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
FCQNGXJDZSPWBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC23C(O3)C#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



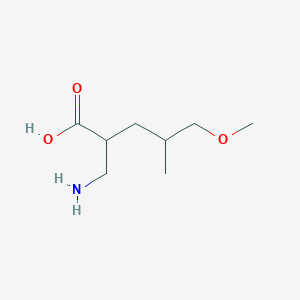

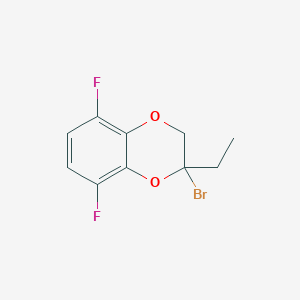
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)
![Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)

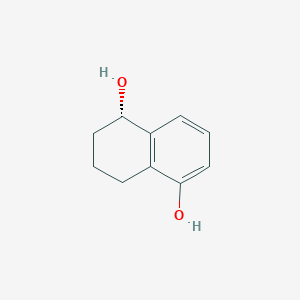
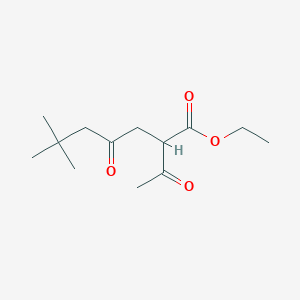
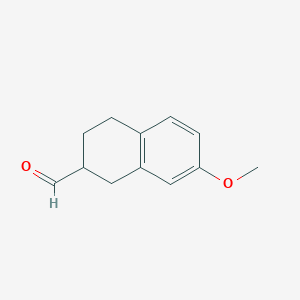
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
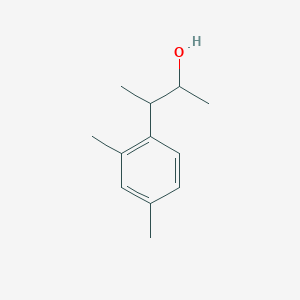
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
